molecular formula C16H19BrN2O3 B7072104 N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide

N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide

Cat. No.: B7072104
M. Wt: 367.24 g/mol
InChI Key: VWUQDCSQCKRVHB-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide is a complex organic compound characterized by the presence of a bromine atom, a methoxy group, a cyano group, and an oxane ring

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-19(10-12-9-13(21-2)3-4-14(12)17)15(20)16(11-18)5-7-22-8-6-16/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUQDCSQCKRVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C(=O)C2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzylamine to introduce the bromine atom at the 5-position. This is followed by a cyano group introduction through a nucleophilic substitution reaction. The final step involves the formation of the oxane ring and the carboxamide group through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The oxane ring and carboxamide group contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-5-methoxyphenyl)methyl]-4-cyano-N-methyloxane-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

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